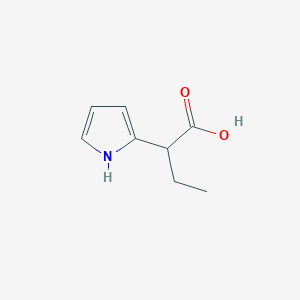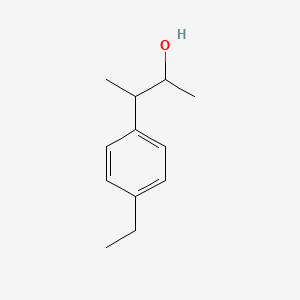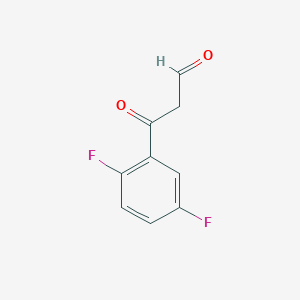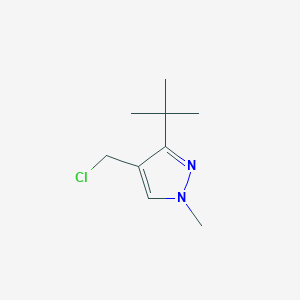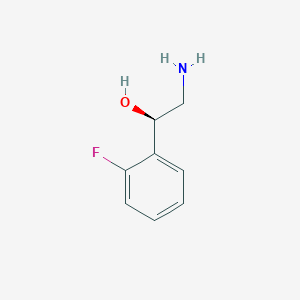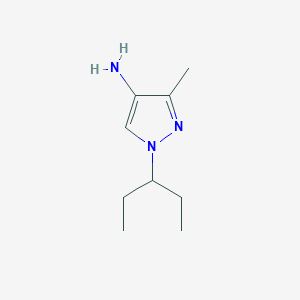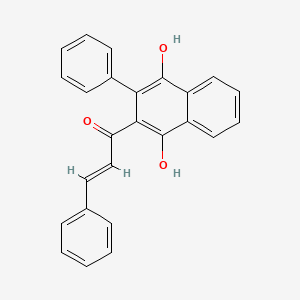
1-(1,4-Dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4-Dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a naphthalene core substituted with hydroxy and phenyl groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,4-Dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 1,4-dihydroxy-3-phenylnaphthalene with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,4-Dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Halogenated or nitrated products depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(1,4-Dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1,4-Dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one involves its interaction with various molecular targets. The hydroxy groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The phenyl groups contribute to the compound’s stability and ability to interact with aromatic systems in biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,4-Dihydroxy-2-naphthyl)-3-phenylprop-2-en-1-one: Similar structure but different substitution pattern.
1-(1,4-Dihydroxy-3-methylnaphthalen-2-yl)-3-phenylprop-2-en-1-one: Contains a methyl group instead of a phenyl group.
Uniqueness
1-(1,4-Dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
198877-50-8 |
|---|---|
Fórmula molecular |
C25H18O3 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
(E)-1-(1,4-dihydroxy-3-phenylnaphthalen-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C25H18O3/c26-21(16-15-17-9-3-1-4-10-17)23-22(18-11-5-2-6-12-18)24(27)19-13-7-8-14-20(19)25(23)28/h1-16,27-28H/b16-15+ |
Clave InChI |
YTPSAJWJJVHZHP-FOCLMDBBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3C(=C2C4=CC=CC=C4)O)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C(=C2C4=CC=CC=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


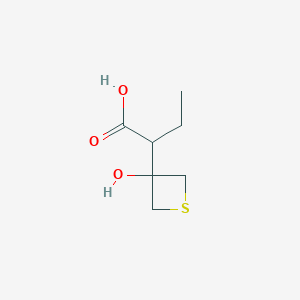
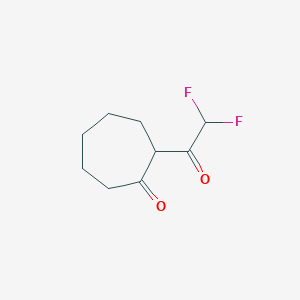
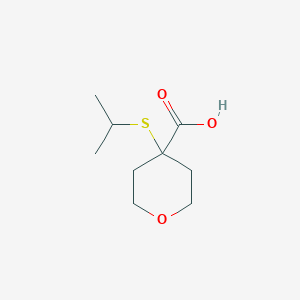
![6,8-Difluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13077108.png)


